2-(5-Nitro-2-furylvinyl)quinoline

Description

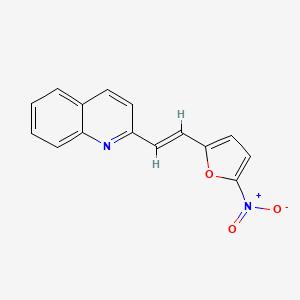

2-(5-Nitro-2-furylvinyl)quinoline is a styrylquinoline derivative characterized by a quinoline core substituted at the 2-position with a vinyl group bearing a 5-nitro-2-furyl moiety. Styrylquinolines are renowned for their π-conjugated systems, which confer unique electronic and bioactive properties. These compounds are synthesized via reactions of 2-methylquinolines with aldehydes, benzyl alcohols, or amines, as demonstrated in recent methodologies .

Properties

IUPAC Name |

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)15-10-9-13(20-15)8-7-12-6-5-11-3-1-2-4-14(11)16-12/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFYVDIWRALAP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-84-2, 1642327-00-1 | |

| Record name | Quinoline, 2-(2-(5-nitro-2-furyl)vinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(5-Nitro-2-furyl)vinyl]-quinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW6R8KWV8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitro-2-furylvinyl)quinoline typically involves the condensation of 5-nitrofurfural with quinoline derivatives. One common method is the catalytic condensation of 5-nitrofurfural with 2-methylquinoline or 4-methylquinoline. This reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Nitro-2-furylvinyl)quinoline undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The vinyl linkage allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(5-Nitro-2-furylvinyl)quinoline has shown promise in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anticancer Properties : Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that this compound can target specific signaling pathways involved in cancer progression .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds, which are essential in developing new drugs and materials.

- Synthesis of Derivatives : The vinyl group allows for further functionalization, enabling the creation of various derivatives with enhanced biological activities. For example, modifications to the nitro group can lead to compounds with improved pharmacological profiles.

Material Science

In material science, this compound is being explored for its potential use in developing novel materials with unique properties.

- Conducting Polymers : The compound's electronic properties make it suitable for incorporation into conducting polymers, which have applications in electronics and sensors .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a strong inhibitory effect on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer potential of this compound on several cancer cell lines, including breast and colon cancer cells. The findings indicated that treatment with this compound led to significant cell death and reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-furylvinyl)quinoline involves its interaction with biological macromolecules such as DNA and proteins. The nitrofuran moiety can form reactive intermediates that bind to DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects on UV-Vis Absorption

Styrylquinolines with electron-donating or withdrawing groups exhibit distinct UV-vis absorption profiles. For example:

- 4-Methoxyquinoline derivatives (e.g., compounds 6a–l) absorb at λmax 310–390 nm. Substituents like 4-methoxyphenyl enhance π–π* transitions (λmax ~340 nm), while chloro or fluoro groups modulate intensity. Chloro substituents increase electron affinity more effectively than fluoro, as seen in compound 6d (intensity: 6d > 6k > 6i > 6f) .

- 2-Sulfonylquinolines exhibit red-shifted absorption due to sulfonyl groups enhancing charge transfer, contrasting with nitro-furylvinyl substituents that prioritize π-conjugation .

Key Physicochemical Data

*Estimated based on styrylquinoline analogs .

Antiviral and Antitumor Potential

- Styrylquinolines: E-2-styrylquinolines act as HIV-1 integrase inhibitors (IC₅₀ < 1 µM) and leukotriene receptor antagonists. The nitro-furyl group in this compound may enhance DNA intercalation or enzyme inhibition .

- Thieno[2,3-b]quinolines: Exhibit antitumor activity but require sulfur-containing substituents, unlike the nitro-furyl group in the target compound .

Toxicity and Carcinogenicity

- Nitrofuran Derivatives: N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide induces bladder carcinomas in rats, highlighting nitro-furyl-related carcinogenicity. However, structural differences (quinoline vs. thiazole) may mitigate risks for this compound .

- 5-Nitro-2-furyl-oxadiazines: Cause hemangioendotheliosarcomas in rats, emphasizing the nitro-furyl group’s role in tumorigenesis. The quinoline core’s metabolic stability may alter toxicity profiles .

Biological Activity

2-(5-Nitro-2-furylvinyl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a quinoline core substituted with a nitrofuran moiety. The presence of the nitro group is crucial for its biological activity, influencing both its interaction with biological macromolecules and its overall pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives were evaluated against several cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT 116). Notably, one derivative exhibited an IC50 value below 0.1 µM against HCT 116 cells, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its effects appears to involve:

- DNA Interaction : The compound interacts with DNA, leading to disruption in replication and transcription processes.

- Cell Cycle Arrest : Flow cytometry studies indicated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, suggesting that it halts cellular proliferation through interference with normal cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline or furan moieties can significantly affect biological activity. For example:

- Substitution at the C4 position of the quinoline ring can enhance activity against specific cancer cell lines.

- The introduction of a nitro group at position 5 of the furan ring has been shown to increase cytotoxicity compared to other substituents .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that compounds within this class exhibit broad-spectrum antibacterial activity against various pathogens.

Efficacy Against Bacteria

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies reveal minimum inhibitory concentrations (MICs) ranging from 1.17 µg/mL to over 250 µg/mL depending on the bacterial strain tested .

Data Summary

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HCT116 | <0.1 | DNA interaction, Cell cycle arrest |

| Antimicrobial | Various strains | 1.17 - >250 | Disruption of bacterial functions |

Case Studies

- Anticancer Efficacy : A study conducted on various derivatives of this compound revealed that specific modifications led to enhanced selectivity and potency against HCT116 cells with wild-type p53 compared to those lacking this protein .

- Antimicrobial Properties : A systematic review highlighted the broad-spectrum antibacterial effects of nitrofuran derivatives, including this compound, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(5-nitro-2-furylvinyl)quinoline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling reactions between 5-nitro-2-furylvinyl precursors and quinoline derivatives. For example, anhydrous DMF and coupling agents like EDCI·HCl/HOBt are used under nitrogen atmosphere, followed by purification via silica gel chromatography (0–50% MeOH in CH₂Cl₂) . Purity validation requires two-wavelength HPLC (254 nm and 215 nm) with a Zorbax SB-C18 column, ensuring >98% purity for biological testing .

Q. How can researchers address low yields in the final coupling steps of quinoline-furan hybrids?

- Methodological Answer : Low yields often stem from steric hindrance or side reactions. Strategies include:

- Using excess pyridine derivatives (e.g., 1.1 eq. of pyridine thiadiazole) to drive the reaction .

- Optimizing solvent systems (e.g., DMF for solubility) and temperature (0°C to room temperature) .

- Employing high-performance silica gel columns (Redisep Rf Gold) for improved separation of byproducts .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR (400–500 MHz) to confirm substituent positions via coupling constants (e.g., δ = 8.77 ppm for pyridyl protons) .

- HRMS : Positive-ion mode HRMS (e.g., Bruker BioTOF II) for exact mass validation .

- IR Spectroscopy : Key functional groups (e.g., carbonyl at 1774 cm⁻¹) .

Advanced Research Questions

Q. How do substituent modifications on the quinoline or furan rings influence bioactivity in 2-furylquinoline derivatives?

- Methodological Answer : Substituents alter electronic and steric properties:

- Electron-withdrawing groups (e.g., nitro on furan) enhance electrophilicity, potentially improving binding to biological targets .

- Methyl groups on furan increase lipophilicity, affecting membrane permeability .

- Pyridyl-thiadiazole substituents improve π-π stacking in enzyme active sites . Comparative assays (e.g., IC₅₀ measurements) are recommended to quantify effects .

Q. What strategies mitigate instability of nitro-furan-quinoline hybrids under oxidative or photochemical conditions?

- Methodological Answer :

- Stabilization via co-solvents : Use CCl₄/MeCN mixtures to reduce degradation during oxidation .

- Light-sensitive storage : Store compounds in amber vials under inert gas (N₂) to prevent photochemical decomposition .

- Derivatization : Convert nitro groups to stable amines via catalytic hydrogenation .

Q. How can computational modeling guide the design of this compound analogs for targeted drug discovery?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., malaria PfATP4) .

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with biological activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What experimental approaches resolve contradictions in reported biological activities of quinoline-furan hybrids?

- Methodological Answer :

- Dose-response standardization : Use consistent assay protocols (e.g., MTT assays for cytotoxicity) .

- Metabolite profiling : Identify active vs. inactive metabolites via LC-MS/MS .

- Batch validation : Ensure compound integrity via two-wavelength HPLC and ¹H NMR before testing .

Q. Are there alternative synthetic routes to this compound beyond traditional coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.